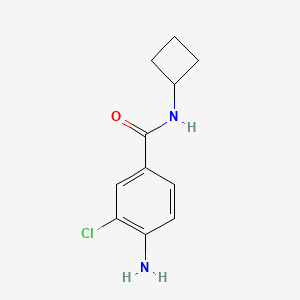
1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties : Yıldırım et al. (2005) explored the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamides and -3-carboxylate in good yields, highlighting its potential in creating new compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Improved Synthesis Methods : Dong (2011) improved the synthesis of 1H-pyrazole-4-carboxylic acid, indicating advancements in the efficiency of producing pyrazole derivatives (Dong, 2011).
Development of Structurally Diverse Pyrazole Derivatives : Xue et al. (2016) reported the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to form 1,3,5-trisubstituted pyrazoles, showcasing the versatility of pyrazole compounds (Xue, Liu, Qing, & Wang, 2016).
Functionalization Reactions for New Compounds : Yıldırım and Kandemirli (2006) studied the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, further demonstrating the adaptability of pyrazole derivatives in synthesizing new compounds (Yıldırım & Kandemirli, 2006).
Ligand Synthesis for Medicinal Chemistry and Catalysis : Dalinger et al. (2020) aimed to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for use in medicinal chemistry and metal complex catalysis, highlighting its application in these fields (Dalinger et al., 2020).
Corrosion Inhibition : Herrag et al. (2007) evaluated pyrazole derivatives, including 1H-pyrazole-3carboxylic acid, as corrosion inhibitors for steel, suggesting its utility in material science (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Electrochemiluminescence Applications : Feng et al. (2016) synthesized metal complexes with pyrazolecarboxylic acid derivatives, demonstrating significant electrochemiluminescence, indicating potential applications in optical and electronic devices (Feng, Ma, Zhang, Li, & Zhao, 2016).
Properties
IUPAC Name |
1-(cyclopropylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-3-4-10(9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAASGVOMALSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)


![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)





